molecular formula C16H30O B134132 (Z)-9-Hexadecenal CAS No. 56219-04-6

(Z)-9-Hexadecenal

Cat. No. B134132
CAS RN: 56219-04-6
M. Wt: 238.41 g/mol
InChI Key: QFPVVMKZTVQDTL-FPLPWBNLSA-N
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Description

(Z)-9-Hexadecenal is a chemical compound that has been identified as a minor component of the sex pheromone system in various moth species, including Heliothis armigera and Heliothis virescens. It has been found to play a role in the attraction of male moths to females and may enhance the attractiveness of other pheromone components . This compound is also of interest due to its potential use in pest control strategies, such as pheromone traps or mating disruption techniques .

Synthesis Analysis

The synthesis of (Z)-9-Hexadecenal has been explored in the context of pheromone production for agricultural purposes. An improved synthesis method starting from aleuritic acid has been reported, which offers better yields and utilizes microwave-assisted techniques for esterification, leading to shorter reaction times and high yield of the intermediate methyl aleuritate . This advancement in synthetic methodology is significant for the production of pheromone lures for pest management.

Molecular Structure Analysis

The molecular structure of (Z)-9-Hexadecenal consists of a long aliphatic chain with a terminal aldehyde group and a cis double bond at the ninth carbon from the aldehyde end. The presence of the double bond is crucial for its biological activity as a sex pheromone, as it is likely involved in the specific interaction with the olfactory receptors of male moths .

Chemical Reactions Analysis

(Z)-9-Hexadecenal can participate in various chemical reactions typical of aldehydes, such as oxidation and reduction. In the context of pheromones, its stability and reactivity are important because they can affect the longevity and efficacy of pheromone traps in the field. For instance, (Z)-9-Hexadecenal may undergo air oxidation, which could potentially lead to the formation of other compounds that may or may not have pheromonal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-9-Hexadecenal, such as volatility, solubility, and stability, are essential for its function as a pheromone. These properties determine how the compound is released into the environment and perceived by insects. For example, the release rate of (Z)-9-Hexadecenal from filter paper trails was measured, providing insights into its threshold for eliciting trail-following behavior in ants, which is relevant for understanding its activity in moths as well . The compound's volatility is also a critical factor in its effectiveness as a pheromone, influencing how far it can travel and how long it remains active in the field .

Scientific Research Applications

Pheromone Component in Insects

  • Trail Pheromone in Argentine Ants : (Z)-9-Hexadecenal (Z9-16∶ALD) is a trail pheromone component in Iridomyrmex humilis (Argentine ants). It's present in the Pavan's gland and elicits significant trail-following behavior in these ants (Vorhis Key & Baker, 2004).
  • Aggregation Factor : It also acts as a general aggregation factor in Argentine ants, implying a role in complex trail-pheromone systems (Cavill, Robertson & Davies, 1979).
  • Sex Pheromone in Moths : In Heliothis virescens (tobacco budworm moth), (Z)-9-hexadecenal is part of the sex pheromone complex. It significantly contributes to the attractiveness of pheromone traps for male moths (Klun et al., 2004).
  • Environmental Fate : Studies on its environmental fate reveal rapid dissipation from soil and water, which is crucial for understanding its ecological impact and persistence (Shaver, 1983).
  • Comparative Pheromone Biosynthesis : Comparative studies in Helicoverpa species show varied biosynthesis pathways for (Z)-9-hexadecenal, highlighting its role in species-specific pheromone communication (Wang, Zhao & Wang, 2005).

Synthesis and Applications

  • Novel Synthesis Methods : Improved synthesis methods from aleuritic acid have been developed for (Z)-9-hexadecenal, enhancing its availability for research and practical applications (Sarkar, Prasad & Nandy, 2005).

Behavioral and Biological Studies

  • Sex Attractant for Moths : It's used as a sex attractant in various moth species, contributing to the understanding of mating behaviors and pest management strategies (Landolt, Elmquist & Zack, 2018).
  • Olfactory Perception in Insects : Studies on olfactory perception in Helicoverpa species reveal its importance in sexual communication and interspecific interactions (Xu et al., 2016).

Safety And Hazards

When handling (Z)-9-Hexadecenal, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

(Z)-9-Hexadecenal has been used in pest management. For example, it has been used as a synthetic trail pheromone in hydrogel baits to improve the initial discovery and consumption of the bait by foraging ants . Future research and development of hydrogels in pest management is a promising direction .

properties

IUPAC Name

(Z)-hexadec-9-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h7-8,16H,2-6,9-15H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPVVMKZTVQDTL-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041194
Record name (Z)-9-Hexadecenal
Source EPA DSSTox
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Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-9-Hexadecenal

CAS RN

56219-04-6
Record name (Z)-9-Hexadecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56219-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hexadecenal, (9Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hexadecenal, (9Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-9-Hexadecenal
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Record name (Z)-hexadec-9-enal
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Record name 9-HEXADECENAL, (9Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
998
Citations
S TATSUKI, M KURIHARA, K USUI… - Applied Entomology …, 1983 - jstage.jst.go.jp
… We preliminarily report here Z—9—hexadecenal (Z—9—HDAL) as the third pheromone component identified in the hexane extract of ovipositor tips of C. suppressalis. Insects used …
Number of citations: 70 www.jstage.jst.go.jp
SE Van Vorhis Key, TC Baker - Journal of Chemical Ecology, 1982 - Springer
In laboratory trail-following bioassays of Argentine ant workers,Iridomyrmex humilis (Mayr), the geometric isomer, (E)-9-hexadecenal, of the trail pheromone component (Z)-9-…
Number of citations: 33 link.springer.com
Y Tanaka, K Nishisue, E Sunamura, S Suzuki… - …, 2009 - academia.edu
We newly conceived the idea of trail-following disruption of a highly invasive ant species, the Argentine ant Linepithema humile, using a synthetic trail pheromone component (Z)-9-…
Number of citations: 38 www.academia.edu
A Cork, EA Lobos - Entomologia experimentalis et applicata, 2003 - Wiley Online Library
Helicoverpa gelotopoeon Dyar is a very important pest of economic importance on cotton in Argentina. Analysis of female pheromone gland extracts prepared from 1‐ to 2‐day‐old …
Number of citations: 35 onlinelibrary.wiley.com
JP Zhang, C Salcedo, YL Fang, RJ Zhang… - Journal of Insect …, 2012 - Elsevier
The sex pheromone blend of Helicoverpa armigera (Hübner) (Lepidoptera: Noctuidae) is a multi-component system, as is that of many other moths, and (Z)-11-hexadecenal 90–99%+(Z…
Number of citations: 86 www.sciencedirect.com
Y Tamaki, K Kawasaki, H Yamada… - Applied Entomology …, 1977 - jstage.jst.go.jp
Compound A2 was co-chromatographed with a 1: 1 mixture of (Z)-and (E)-ll-hcxadecenals, and compound B2 with al: 1 mixture of (Z)-and (E)-ll-hexadecenyl acetates. An increase in …
Number of citations: 132 www.jstage.jst.go.jp
GD Prestwich, MS Collins - The Journal of Organic Chemistry, 1981 - ACS Publications
Chemical defense by soldier termites of the advanced subfamilies Prorhinotermitinae and Rhinotermitinae (Isoptera, Rhinotermitidae) is effected by the topical ap-plication of large …
Number of citations: 10 pubs.acs.org
K Arai, T Ando, S Tatsuki, K Usui, Y Ohguchi… - Agricultural and …, 1984 - jstage.jst.go.jp
18: Aid) have been identified as the sex phero-monesof this insect4'5) with a ratio 5: 1, and recently the third component,(Z)-9-hexadecenal, has been identified. 6) The biosynthetic …
Number of citations: 12 www.jstage.jst.go.jp
KS Boo, KC Park, DR Hall, A Cork, BG Berg… - Journal of Comparative …, 1995 - Springer
The behavioural significance of (Z)-9-tetradecenal to male H. assulta was tested by comparing the number of moths attracted to lures containing a standard synthetic female sex …
Number of citations: 52 link.springer.com
JA Klun, BA Bierl-Leonhardt, JR Plimmer… - Journal of Chemical …, 1980 - Springer
(Z)-11 -Hexadecenal (77–91%), (Z)-7-hexadecenal (0.1–2%), (Z)-9-hexadecenal (0.3–2%), hexadecanal (3–19%), (Z)-11-hexadecen-1-ol (1–5%), tetradecanal (1–3%), and (Z)-9-…
Number of citations: 177 link.springer.com

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